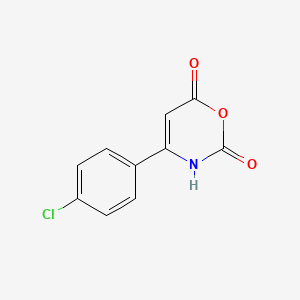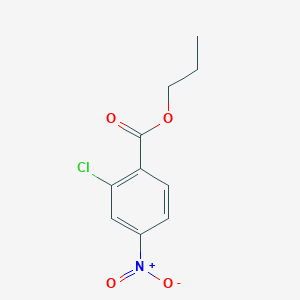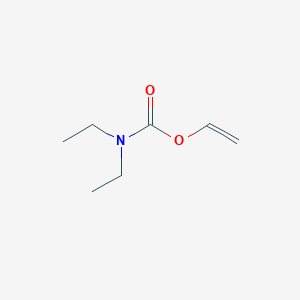
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride is a heterocyclic organic compound. It is known for its unique structure, which includes a pyran ring fused with various functional groups. This compound is primarily used in research and experimental applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyran ring, followed by the introduction of the amino and hydroxyethyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is often automated and monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran ring.
Substitution: The amino and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-methoxy-
- 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-methyl-
Uniqueness
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride is unique due to its specific functional groups and their arrangement on the pyran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
59281-06-0 |
|---|---|
Molecular Formula |
C7H10ClNO4 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-(2-amino-1-hydroxyethyl)-5-hydroxypyran-4-one;hydrochloride |
InChI |
InChI=1S/C7H9NO4.ClH/c8-2-5(10)7-1-4(9)6(11)3-12-7;/h1,3,5,10-11H,2,8H2;1H |
InChI Key |
NFOAHMIBJNZHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)


![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)



![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)



